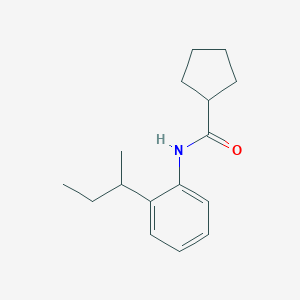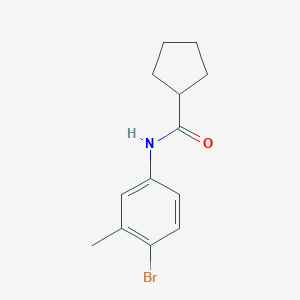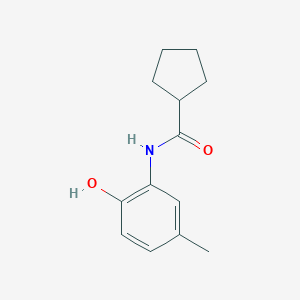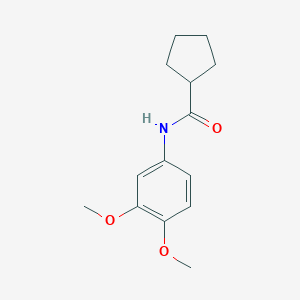![molecular formula C24H28O4 B290687 5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate, commonly known as CCNC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. CCNC is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 452.62 g/mol.
Mecanismo De Acción
The mechanism of action of CCNC is not fully understood. However, it is believed that CCNC exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CCNC has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
CCNC has been shown to exhibit anti-inflammatory and analgesic activities in various animal models. CCNC has also been demonstrated to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. CCNC has been shown to modulate the activity of ion channels, such as TRPV1, which is involved in pain sensation. CCNC has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CCNC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CCNC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CCNC has some limitations for laboratory experiments, such as its low solubility in water, which may limit its use in certain biological assays. CCNC also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of CCNC. One potential direction is the investigation of the structure-activity relationship of CCNC and its derivatives, which may lead to the discovery of more potent and selective compounds. Another direction is the exploration of the potential use of CCNC in the treatment of various diseases, such as cancer and inflammatory disorders. The development of new synthetic methods for CCNC and its derivatives may also facilitate their use in various fields, such as material science and organic synthesis.
Métodos De Síntesis
The synthesis of CCNC involves the reaction of 5-hydroxy-1-naphthalene carboxylic acid with cyclohexyl chloroformate and cyclohexanecarboxylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to CCNC by the addition of a strong acid. The yield of CCNC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Aplicaciones Científicas De Investigación
CCNC has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCNC has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CCNC has also been investigated for its potential use as a building block in the synthesis of biologically active compounds. In material science, CCNC has been used as a precursor for the synthesis of functionalized polymers and liquid crystals. In organic synthesis, CCNC has been utilized as a chiral auxiliary in asymmetric synthesis.
Propiedades
Fórmula molecular |
C24H28O4 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[5-(cyclohexanecarbonyloxy)naphthalen-1-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H28O4/c25-23(17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(26)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2 |
Clave InChI |
WNRAHQXFQPMNEY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

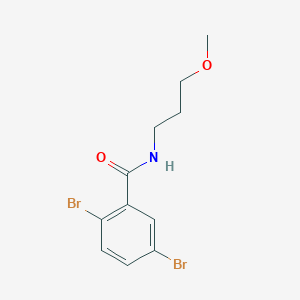


![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
